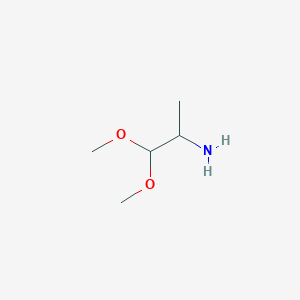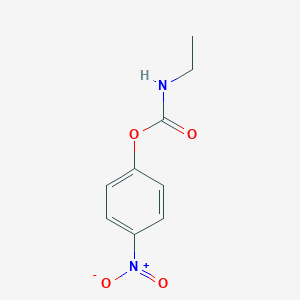![molecular formula C11H10F3NO3 B042734 Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate CAS No. 69066-00-8](/img/structure/B42734.png)
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate and related compounds involves chemoselective reactions and cyclization processes. For instance, the chemoselectivity in reactions between ethyl 4,4,4-trifluoroacetoacetate and various anilines was systematically studied, leading to the chemoselective synthesis of corresponding ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, which were further cyclized to afford quinolinones (Berbasov & Soloshonok, 2003).
Molecular Structure Analysis
The molecular structure of related compounds synthesized from ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate has been elucidated through various spectroscopic techniques. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined through X-ray diffraction, revealing the molecule's conformation and intermolecular interactions (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, leading to the formation of complex molecules. A study on the activation of ethyl bromofluoroacetate employing a visible light-mediated, Eosin Y catalyzed photoredox transformation reported the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives (Jadhav, Bakshi, & Singh, 2015).
Physical Properties Analysis
Research on related compounds provides insights into the physical properties of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives. Spectroscopic analysis, including FT-IR, FT-Raman, and NMR, along with molecular docking studies, have been utilized to understand the physical characteristics and potential biological activity of these compounds (El-Azab et al., 2016).
Chemical Properties Analysis
The chemical properties of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives are influenced by their molecular structure and the presence of functional groups. Studies on the trifluoroacetylation of ethyl compounds have contributed to understanding the reactivity and synthesis of fluorinated organic compounds, showcasing the chemical versatility of ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate (Usachev, Bizenkov, & Sosnovskikh, 2007).
科学的研究の応用
Synthesis of Fluorinated Compounds
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is utilized in the synthesis of fluorinated compounds. For instance, Yavari, Nasiri, and Djahaniani (2005) demonstrated its application in producing fluorinated pyrrole derivatives with observed atropisomerism, highlighting its role in creating compounds with potential atropisomeric properties (Yavari, Nasiri, & Djahaniani, 2005).
Organic Synthesis and Chemical Transformations
The compound is also a key precursor in multi-component reactions (MCRs), as illustrated by Wang et al. (2012), where it was used to synthesize ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This showcases its versatility in facilitating the synthesis of complex fluorinated heterocycles (Wang et al., 2012).
Medicinal Chemistry Applications
In medicinal chemistry, ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate derivatives are explored for their potential biological activities. Berbasov and Soloshonok (2003) researched the chemoselectivity of reactions involving ethyl 4,4,4-trifluoroacetoacetate and anilines, leading to products with potential pharmaceutical relevance, such as quinolinones (Berbasov & Soloshonok, 2003).
Exploration of Chemical Properties
Marull, Lefebvre, and Schlosser (2004) investigated the condensation reactions of ethyl 4,4,4-trifluoroacetoacetate with anilines, demonstrating the synthesis of intermediates crucial for creating quinolinones and exploring the reactivity and properties of these compounds (Marull, Lefebvre, & Schlosser, 2004).
Development of Novel Organic Compounds
The research also extends to the marine biology domain, where compounds with structural similarities have been isolated from marine fungi, indicating the potential for discovering new bioactive compounds with unique structures and properties (Wu et al., 2010).
Safety And Hazards
The safety and hazards information for Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is not available in the search results.
将来の方向性
The future directions for Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate are not available in the search results.
Please note that this information is based on the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.
特性
IUPAC Name |
ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-7(4-6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYUCSLOJVMSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

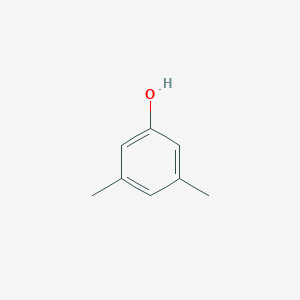
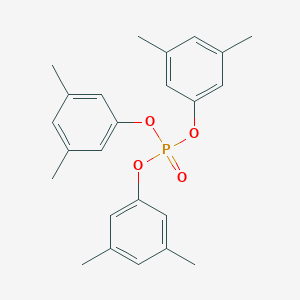

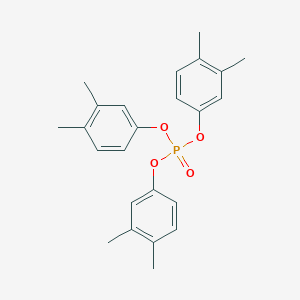
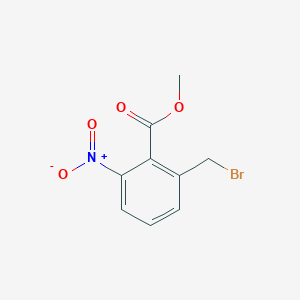
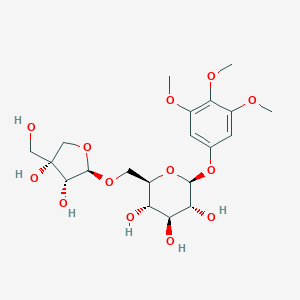
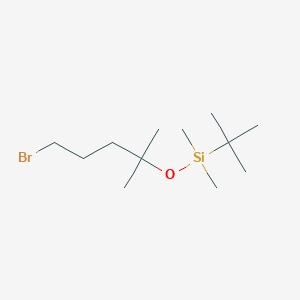
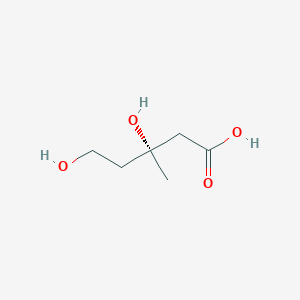
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
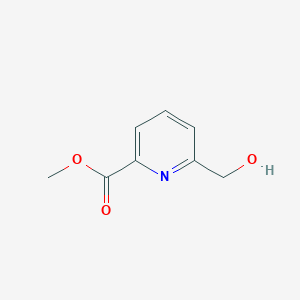
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
